(3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol
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Overview
Description
(3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol is an organic compound with the molecular formula C13H13FOS. It is characterized by the presence of a fluorine atom, a methyl group, and a thiophene ring, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of (3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol typically involves the reaction of 3-fluoro-5-methylthiophene with o-tolualdehyde under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The fluorine atom and methyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It may be investigated for its potential therapeutic properties, including its effects on specific biological pathways.
Mechanism of Action
The mechanism of action of (3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol involves its interaction with specific molecular targets. The fluorine atom and thiophene ring play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interaction with nucleic acids .
Comparison with Similar Compounds
(3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol can be compared with similar compounds such as:
(3-Fluoro-5-methylthiophen-2-yl)(p-tolyl)methanol: Similar structure but with a different position of the methyl group.
(3-Fluoro-5-methylthiophen-2-yl)(m-tolyl)methanol: Another positional isomer with the methyl group in the meta position.
(3-Chloro-5-methylthiophen-2-yl)(o-tolyl)methanol: Similar structure but with a chlorine atom instead of fluorine.
Properties
Molecular Formula |
C13H13FOS |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
(3-fluoro-5-methylthiophen-2-yl)-(2-methylphenyl)methanol |
InChI |
InChI=1S/C13H13FOS/c1-8-5-3-4-6-10(8)12(15)13-11(14)7-9(2)16-13/h3-7,12,15H,1-2H3 |
InChI Key |
VVGGEDNHHYNAOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=C(C=C(S2)C)F)O |
Origin of Product |
United States |
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